molecular formula C17H15N5O3S2 B2871506 4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034561-06-1

4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No. B2871506
CAS RN: 2034561-06-1
M. Wt: 401.46
InChI Key: COTXMBITMFBJQO-UHFFFAOYSA-N
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Description

4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15N5O3S2 and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality 4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The compound 4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzene-1-sulfonamide, also known as 4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, is a complex molecule that may have various applications in scientific research. While specific applications for this compound are not readily available in the search results, we can infer potential uses based on the functional groups present in the molecule and related compounds in the literature.

Drug Development

Compounds containing oxazole rings, such as the one present in this molecule, are often explored for their pharmacological properties . The oxazole moiety is known for its presence in compounds with antibacterial, antifungal, and anti-inflammatory activities. Therefore, this compound could be investigated for potential use in drug development, particularly in the design of new therapeutic agents.

Organic Synthesis

The oxazol-2(3H)-one structure is significant in organic synthesis and drug development . This compound could serve as a precursor or intermediate in the synthesis of more complex molecules, including various aza-heterocyclic frameworks, which are valuable in medicinal chemistry.

Biological Evaluation

Derivatives of honokiol, which contain similar structural features, have been evaluated for their antiviral properties, particularly against SARS-CoV-2 . The compound could be subjected to similar biological evaluations to determine its efficacy in viral inhibition.

Catalyst-Free Synthesis

The synthesis of oxazole derivatives can be achieved through catalyst-free methods, which are advantageous for their simplicity and environmental friendliness . This compound could be used in studies aiming to develop more efficient and sustainable synthetic routes for heterocyclic compounds.

Heterocyclic Chemistry Research

As a molecule with multiple heterocyclic components, this compound is of interest in the field of heterocyclic chemistry. It could be used to study the properties and reactions of heterocycles, which are crucial in many areas of chemical research .

properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S2/c1-12-19-16(11-25-12)13-4-6-15(7-5-13)27(23,24)18-9-14-10-22(21-20-14)17-3-2-8-26-17/h2-8,10-11,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTXMBITMFBJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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